5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[311]heptane-1-carboxylic acid is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the azetidine ring followed by the introduction of the bicyclo[3.1.1]heptane moiety. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the azetidine nitrogen to prevent unwanted side reactions during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Mechanism of Action
The mechanism of action of 5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
- 5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}pyrazine-2-carboxylic acid
- 5-[(Tert-butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic acid
Uniqueness
What sets 5-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}bicyclo[3.1.1]heptane-1-carboxylic acid apart from similar compounds is its bicyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific spatial arrangements or electronic characteristics.
Properties
Molecular Formula |
C16H25NO4 |
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Molecular Weight |
295.37 g/mol |
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-7-11(8-17)15-5-4-6-16(9-15,10-15)12(18)19/h11H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
LIVBHLDVMGEMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CCCC(C2)(C3)C(=O)O |
Origin of Product |
United States |
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